molecular formula C20H15ClN2O4S B2485803 2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921897-63-4

2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2485803
CAS No.: 921897-63-4
M. Wt: 414.86
InChI Key: XNDVCYHZFDJTRL-UHFFFAOYSA-N
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Description

2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H15ClN2O4S and its molecular weight is 414.86. The purity is usually 95%.
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Biological Activity

2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound notable for its potential pharmacological properties. This compound belongs to the dibenzo[b,f][1,4]oxazepine class and has garnered attention for its interaction with various biological targets, particularly in the context of neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C21H15ClN2O3C_{21}H_{15}ClN_{2}O_{3}, with a molecular weight of approximately 378.81 g/mol. Its structure features:

  • A chloro group ,
  • A sulfonamide functional group ,
  • A dibenzooxazepine core .

These structural elements contribute to its unique biological activity and interaction with biological systems.

The primary target for this compound is the Dopamine D2 receptor , a subtype of G-protein coupled receptors involved in neurotransmission and regulation of mood, reward, and motor control.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor. By inhibiting this receptor, it can modulate neurotransmission within the brain, potentially leading to therapeutic effects in various psychiatric disorders such as:

  • Schizophrenia,
  • Bipolar disorder,
  • Depression,
  • Tourette’s syndrome,
  • Hyperprolactinemia.

Biological Activity and Therapeutic Implications

Research indicates that compounds similar to this compound have shown promise in treating conditions associated with dopamine dysregulation. The inhibition of the D2 receptor can lead to alterations in mood and behavior, which may be beneficial in managing symptoms related to psychotic disorders.

Data Table: Summary of Biological Activity

Property Details
Molecular Formula C21H15ClN2O3C_{21}H_{15}ClN_{2}O_{3}
Molecular Weight 378.81 g/mol
Primary Target Dopamine D2 receptor
Mechanism of Action Selective inhibition
Potential Therapeutic Uses Schizophrenia, bipolar disorder, depression

Case Studies and Research Findings

Several studies have explored the biological activity of compounds within the dibenzo[b,f][1,4]oxazepine class:

  • Neuroleptic Effects : Research has indicated that similar compounds exhibit neuroleptic effects beneficial for managing schizophrenia symptoms by modulating dopaminergic activity.
  • Behavioral Studies : Animal models have shown that selective D2 receptor antagonists can reduce hyperactivity and improve cognitive functions related to mood disorders.
  • Clinical Trials : Some derivatives have progressed into clinical trials focusing on their efficacy in treating mood disorders and psychosis, demonstrating promising results in symptom management .

Properties

IUPAC Name

2-chloro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c1-12-6-8-18-16(10-12)22-20(24)14-11-13(7-9-17(14)27-18)23-28(25,26)19-5-3-2-4-15(19)21/h2-11,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDVCYHZFDJTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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